

# A Comprehensive Spectroscopic Analysis of 5-Hexyn-1-ol

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## Compound of Interest

Compound Name: Hexynol  
Cat. No.: B8569683

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This technical guide provides a detailed overview of the spectroscopic data for 5-Hexyn-1-ol, a bifunctional molecule containing both a terminal alkyne and a primary alcohol. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), and Mass Spectrometry (MS), offering insights into the structural characterization of this compound.

## Structural and Physical Properties

Property	Value
Molecular Formula	$\text{C}_6\text{H}_{10}\text{O}$
Molecular Weight	98.14 g/mol [1][2][3]
CAS Number	928-90-5[1][2][3]
Boiling Point	73-75 °C at 15 mmHg[4]
Density	0.89 g/mL at 25 °C[4]
Refractive Index	$n_{20/\text{D}} 1.450$ [4]

## Infrared (IR) Spectroscopy

Infrared spectroscopy of 5-Hexyn-1-ol reveals characteristic absorption bands corresponding to its two functional groups: the hydroxyl (-OH) group and the terminal alkyne (-C≡C-H) group.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description of Vibration
~3300 (strong, sharp)	≡C-H	Terminal Alkyne C-H Stretch[5][6][7]
3400-3650 (strong, broad)	O-H	Alcohol O-H Stretch (Hydrogen-bonded)[5][6][8][9]
2100-2260 (weak to medium)	C≡C	Alkyne C≡C Stretch[5][6][7]
~1050 (strong)	C-O	Alcohol C-O Stretch[8]

## Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A small sample of neat 5-Hexyn-1-ol is applied directly to the diamond crystal of an ATR-FT-IR spectrometer. The spectrum is typically acquired over a range of 4000 to 400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and subtracted from the sample spectrum to correct for atmospheric and instrument-related absorptions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of 5-Hexyn-1-ol.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of 5-Hexyn-1-ol shows distinct signals for the protons in different chemical environments.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~3.6	Triplet	2H	-CH <sub>2</sub> -OH
~2.2	Triplet of doublets	2H	-C≡C-CH <sub>2</sub> -
~1.9	Triplet	1H	-C≡C-H
~1.6	Multiplet	4H	-CH <sub>2</sub> -CH <sub>2</sub> -
Variable (typically broad)	Singlet	1H	-OH

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent.[\[10\]](#)

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments in the molecule.

Chemical Shift ( $\delta$ , ppm)	Carbon Assignment
~84	-C≡C-H
~68	-C≡C-H
~62	-CH <sub>2</sub> -OH
~32	-CH <sub>2</sub> -CH <sub>2</sub> -OH
~25	-C≡C-CH <sub>2</sub> -
~18	-C≡C-CH <sub>2</sub> -CH <sub>2</sub> -

Note: These are approximate chemical shifts. Actual values can vary slightly depending on the solvent and experimental conditions.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

## Experimental Protocol: NMR Spectroscopy

A sample of 5-Hexyn-1-ol (typically 5-10 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ , 0.5-0.7 mL) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (0 ppm). The  $^1\text{H}$  NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. The  $^{13}\text{C}$  NMR spectrum is typically acquired on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz  $^1\text{H}$  instrument). For  $^{13}\text{C}$  NMR, proton decoupling is commonly used to simplify the spectrum to single lines for each carbon.

## Mass Spectrometry (MS)

Mass spectrometry of 5-Hexyn-1-ol provides information about its molecular weight and fragmentation pattern upon ionization.

m/z	Proposed Fragment
98	$[\text{M}]^+$ (Molecular Ion)
80	$[\text{M} - \text{H}_2\text{O}]^+$ (Loss of water) <a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[17]</a> <a href="#">[18]</a>
79	$[\text{M} - \text{H}_2\text{O} - \text{H}]^+$
70	
57	
41	
31	$[\text{CH}_2\text{OH}]^+$ (Alpha-cleavage) <a href="#">[15]</a> <a href="#">[16]</a>

Note: The molecular ion peak for primary alcohols can be weak or absent.[\[16\]](#)[\[17\]](#)[\[18\]](#)

## Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of 5-Hexyn-1-ol in a volatile solvent is injected into the GC, where it is vaporized and separated from the solvent. The compound then enters the ion source of the mass spectrometer, where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

# Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of 5-Hexyn-1-ol.

Caption: Workflow for structural elucidation of 5-Hexyn-1-ol using spectroscopic methods.

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